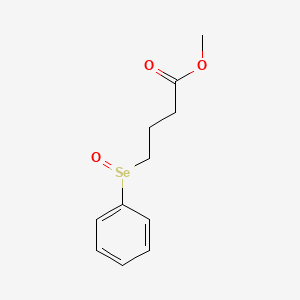

Methyl 4-(benzeneseleninyl)butanoate

Description

Methyl 4-(benzeneseleninyl)butanoate is an organoselenium compound characterized by a butanoate methyl ester backbone with a benzeneseleninyl substituent at the 4-position. The benzeneseleninyl group (C₆H₅-Se=O) introduces selenium, a metalloid with distinct redox and catalytic properties, into the structure. This compound is of interest in organoselenium chemistry, where such derivatives are explored for applications in catalysis, antioxidants, and pharmaceuticals.

Properties

CAS No. |

66241-88-1 |

|---|---|

Molecular Formula |

C11H14O3Se |

Molecular Weight |

273.20 g/mol |

IUPAC Name |

methyl 4-phenylseleninylbutanoate |

InChI |

InChI=1S/C11H14O3Se/c1-14-11(12)8-5-9-15(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

AOXVFHUQQBORDF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC[Se](=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(benzeneseleninyl)butanoate can be synthesized through the esterification of 4-(benzeneseleninyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzeneseleninyl group can undergo oxidation reactions, leading to the formation of selenoxides.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Strong nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products

Oxidation: Selenoxides and other selenium-containing compounds.

Reduction: 4-(benzeneseleninyl)butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzeneseleninyl)butanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.

Biology: The compound’s unique selenium content makes it useful in studying the biological roles of selenium.

Medicine: Research into selenium-based drugs often involves this compound due to its potential antioxidant properties.

Industry: It is used in the development of specialty chemicals and materials that require the incorporation of selenium.

Mechanism of Action

The mechanism of action of methyl 4-(benzeneseleninyl)butanoate involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play crucial roles in antioxidant defense and redox regulation. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which then participates in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 4-(benzeneseleninyl)butanoate shares structural similarities with other 4-substituted butanoate esters but differs in the functional group at the 4-position. A key analog is methyl 4-(hydroxyimino)butanoate (C₅H₉NO₃), which replaces the seleninyl group with a hydroxyimino (oxime) moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| This compound | C₁₁H₁₂O₃Se | 271.19 | Ester, Benzeneseleninyl | Redox-active, chiral center |

| Methyl 4-(hydroxyimino)butanoate | C₅H₉NO₃ | 131.13 | Ester, Hydroxyimino (oxime) | Chelation, tautomerization |

Key Differences

Molecular Weight and Elemental Composition: The seleninyl derivative has a significantly higher molecular weight (271.19 vs. 131.13 g/mol) due to the selenium atom and benzene ring . Selenium contributes to unique reactivity, such as participation in selenoxide elimination or antioxidant activity, absent in the oxime analog.

Functional Group Reactivity: Benzeneseleninyl Group: Enhances electrophilicity and redox activity. Seleninyl derivatives are known to act as catalysts in oxidation reactions (e.g., epoxidation of alkenes) . Hydroxyimino Group: The oxime functional group (-N-OH) enables chelation of metal ions (e.g., Fe³⁺, Cu²⁺) and participates in tautomerization, making it useful in drug design and coordination chemistry .

Structural Data Availability: Methyl 4-(hydroxyimino)butanoate has a publicly available Structure Data File (SDF), enabling computational modeling and 3D visualization . No such data is referenced for the seleninyl compound, highlighting a gap in structural characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.